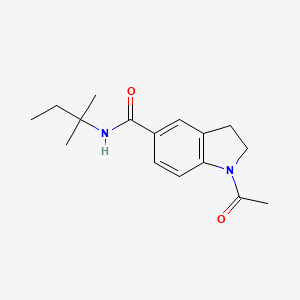![molecular formula C13H12ClNO2 B7503629 N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503629.png)
N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide, also known as FCPR03, is a synthetic compound that has been developed for its potential applications in scientific research. This compound belongs to the class of amides and has a furan ring in its structure. FCPR03 has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of certain ion channels in the brain. This means that it enhances the activity of these channels, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of certain enzymes, and the regulation of neurotransmitter release. It has also been found to have anti-inflammatory properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide in lab experiments is its specificity for certain ion channels, which allows for more targeted investigations. However, its limited solubility in aqueous solutions and relatively low yield in synthesis may pose challenges for some experiments.
Future Directions
There are several potential future directions for research on N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide, including:
1. Investigating its effects on different types of ion channels and neurotransmitter systems.
2. Examining its potential therapeutic applications in neurological disorders such as epilepsy and chronic pain.
3. Developing more efficient synthesis methods to increase the yield of this compound.
4. Studying its anti-inflammatory and antioxidant properties for potential applications in other areas of medicine.
5. Exploring its potential as a tool for studying ion channel function and neuronal excitability.
Synthesis Methods
The synthesis of N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide involves several steps, including the reaction of 2-chlorobenzyl chloride with methylamine to form N-(2-chlorobenzyl)-N-methylamine. This intermediate is then reacted with furan-3-carboxylic acid to yield this compound. The overall yield of this synthesis method is approximately 40%.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(16)11-6-7-17-9-11)8-10-4-2-3-5-12(10)14/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLERBYDMJYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
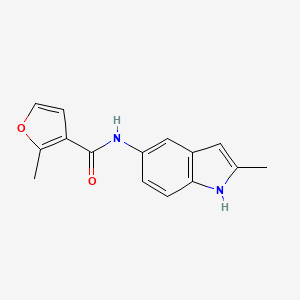

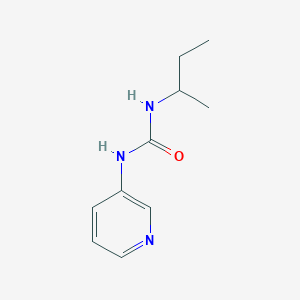

![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)
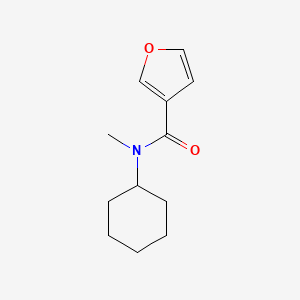
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
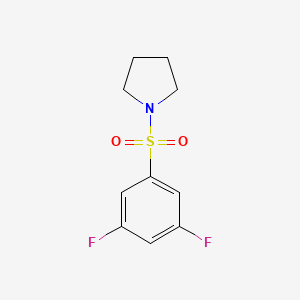
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)

